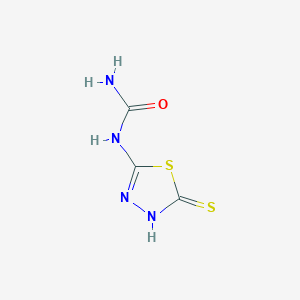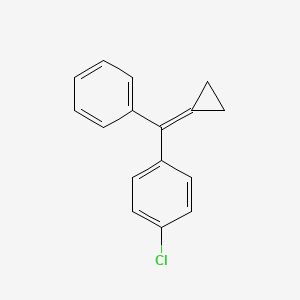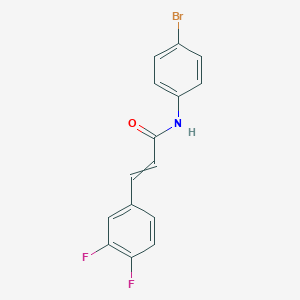![molecular formula C10H17INO4P B14217050 3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide CAS No. 629616-28-0](/img/structure/B14217050.png)
3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a diethoxyphosphoryl group attached to a pyridinium ring, with an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium iodide with diethyl phosphorochloridate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes phosphorylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated pyridinium derivatives, while reduction could produce dephosphorylated pyridinium compounds.
Scientific Research Applications
3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in phosphorylation reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. The diethoxyphosphoryl group can participate in phosphorylation reactions, modifying the activity of enzymes or other proteins. The pyridinium ring may also interact with nucleic acids or other cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Diethoxyphosphoryl)oxy]-1-methylquinolinium methyl sulfate
- 1-Ethyl-3-methylimidazolium iodide
Uniqueness
3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide is unique due to its specific structure, which combines a pyridinium ring with a diethoxyphosphoryl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
629616-28-0 |
|---|---|
Molecular Formula |
C10H17INO4P |
Molecular Weight |
373.12 g/mol |
IUPAC Name |
diethyl (1-methylpyridin-1-ium-3-yl) phosphate;iodide |
InChI |
InChI=1S/C10H17NO4P.HI/c1-4-13-16(12,14-5-2)15-10-7-6-8-11(3)9-10;/h6-9H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BYJGUJXOUOLUPZ-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(OCC)OC1=C[N+](=CC=C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid](/img/structure/B14216968.png)




![2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14217007.png)
![N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide](/img/structure/B14217008.png)

![3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B14217031.png)
![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)

![2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14217045.png)

